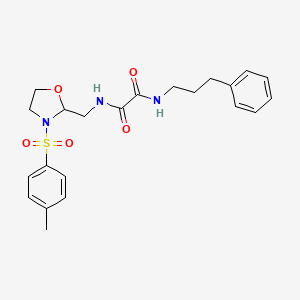

![molecular formula C8H13NO B2875055 8-Methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 78477-91-5](/img/structure/B2875055.png)

8-Methyl-8-azabicyclo[3.2.1]octan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

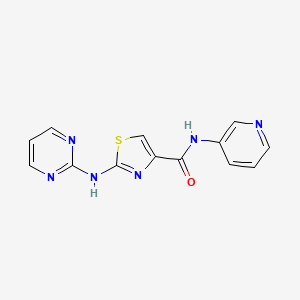

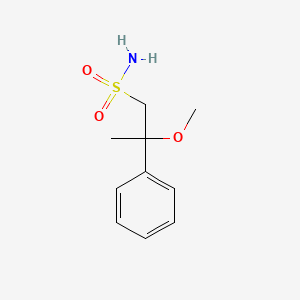

8-Methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.2 . The compound is also known by its IUPAC name (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-2-one .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular structure of this compound is characterized by an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure . This core is substituted at the 8-position with a methyl group .Physical And Chemical Properties Analysis

This compound is a brown liquid . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Conformational Analysis : Research has explored the synthesis and conformational characteristics of related compounds, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-one oximes, revealing insights into their structural and stereochemical properties (Iriepa et al., 2003).

Structural and Pharmacological Study of Esters : Studies have also been conducted on the synthesis, structural, and pharmacological aspects of esters derived from related azabicyclo compounds, offering a comprehensive understanding of their conformational dynamics (Izquierdo et al., 1991).

Enantioselective Construction for Alkaloid Synthesis : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a key component in tropane alkaloids, has been a focus, highlighting its significance in the synthesis of biologically active compounds (Rodríguez et al., 2021).

Chemical Synthesis and Analysis

Efficient Synthesis and Receptor Affinity Evaluation : Research on the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives, evaluating their affinity at specific receptors, represents a significant advancement in the field (Singh et al., 2007).

Conformational Study of N-Substituted Derivatives : The conformational aspects of N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been examined, contributing to the understanding of their structural behavior (Arias et al., 1986).

Applications in Organic Synthesis

Development of Synthetic Routes : Studies have been conducted on the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, showcasing the versatility of these compounds in organic synthesis (Jung et al., 2006).

Synthetic Applications in Natural Products : The synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, integral to numerous biologically active natural products, have been a significant area of research, emphasizing their utility in modern organic synthesis (Flores & Díez, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-8-azabicyclo[32It is known that this compound belongs to the class of organic compounds known as tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Mode of Action

The specific mode of action of 8-Methyl-8-azabicyclo[32As a tropane alkaloid, it may interact with its targets by binding to their active sites, thereby modulating their function

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters . The specific effects of 8-Methyl-8-azabicyclo[3.2.1]octan-2-one on these pathways require further investigation.

Result of Action

The molecular and cellular effects of 8-Methyl-8-azabicyclo[32It has been reported that similar compounds exhibit nematicidal activities , suggesting that 8-Methyl-8-azabicyclo[321]octan-2-one may have similar effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity . Further research is needed to understand how these and other environmental factors influence the action of this compound.

Properties

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZAOHGVLPCBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)

![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)

![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)